molecular formula C15H17N3 B11798244 (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine

Cat. No.: B11798244
M. Wt: 239.32 g/mol
InChI Key: IPLLTRZPUQSKKB-UHFFFAOYSA-N
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Description

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is an organic compound that features a unique structure combining an indoline moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives.

    Pyridine Ring Construction: The pyridine ring can be synthesized via various methods, including cyclization reactions.

    Coupling of Indoline and Pyridine: The final step involves coupling the indoline moiety with the pyridine ring, often using amination reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

    Oxides: Resulting from oxidation.

    Amines: From reduction processes.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Pathway Interference: Affecting various biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

  • (6-(Indolin-1-yl)-4-methylpyridin-2-yl)methanamine
  • (6-(Indolin-1-yl)-4-methylpyridin-4-yl)methanamine

Uniqueness

(6-(Indolin-1-yl)-4-methylpyridin-3-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17N3

Molecular Weight

239.32 g/mol

IUPAC Name

[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]methanamine

InChI

InChI=1S/C15H17N3/c1-11-8-15(17-10-13(11)9-16)18-7-6-12-4-2-3-5-14(12)18/h2-5,8,10H,6-7,9,16H2,1H3

InChI Key

IPLLTRZPUQSKKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CN)N2CCC3=CC=CC=C32

Origin of Product

United States

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